molecular formula C7H6FN3O5 B12906610 N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine CAS No. 70767-70-3

N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine

Cat. No.: B12906610
CAS No.: 70767-70-3
M. Wt: 231.14 g/mol
InChI Key: KOBMAUUWDYIPKE-UHFFFAOYSA-N
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Description

2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid is a fluorinated pyrimidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid typically involves the reaction of 5-fluorouracil with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-throughput screening techniques can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-1-carboxamido)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carbonyl)glycine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships.

  • Molecular Formula : C₁₁H₈F₁N₂O₄
  • Molecular Weight : 250.183 g/mol
  • CAS Number : 66999-97-1

The compound's structure features a pyrimidine ring with two keto groups and a fluorine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its pharmacological effects:

  • Anticancer Activity :
    • Studies have shown that derivatives of 3,4-dihydropyrimidinones exhibit significant anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), leading to reduced nucleotide synthesis and cell growth inhibition .
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • The compound has been noted for its potential as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment. By inhibiting this enzyme, the compound may enhance insulin secretion and improve glycemic control .
  • Antimicrobial Activity :
    • Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness against bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

Substituent Effect on Activity
Fluorine at C5Increases lipophilicity and bioactivity
Carbonyl groupsEssential for enzyme inhibition mechanisms
Glycine moietyEnhances binding affinity to target enzymes

Case Study 1: Anticancer Mechanism

A study demonstrated that derivatives of this compound inhibited DHFR activity in cancer cell lines, leading to reduced proliferation rates. The IC50 values indicated potent activity comparable to established DHFR inhibitors .

Case Study 2: DPP-IV Inhibition in Diabetic Models

In vivo studies using diabetic rat models showed that administration of this compound resulted in significant reductions in blood glucose levels. The mechanism was attributed to enhanced GLP-1 levels due to DPP-IV inhibition .

Properties

CAS No.

70767-70-3

Molecular Formula

C7H6FN3O5

Molecular Weight

231.14 g/mol

IUPAC Name

2-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]acetic acid

InChI

InChI=1S/C7H6FN3O5/c8-3-2-11(7(16)10-5(3)14)6(15)9-1-4(12)13/h2H,1H2,(H,9,15)(H,12,13)(H,10,14,16)

InChI Key

KOBMAUUWDYIPKE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C(=O)NCC(=O)O)F

Origin of Product

United States

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